

A Technical Guide to AMCA-PEG4-Acid: Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AMCA-PEG4-Acid	
Cat. No.:	B15339865	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the fluorescent probe **AMCA-PEG4-Acid**, focusing on its core spectral properties, chemical characteristics, and practical applications in biological research and drug development. The inclusion of detailed experimental protocols and workflow visualizations aims to equip researchers with the necessary knowledge for the successful implementation of this versatile blue fluorescent dye in their work.

Core Properties of AMCA-PEG4-Acid

AMCA (7-amino-4-methylcoumarin-3-acetic acid) is a well-established blue fluorescent dye known for its high fluorescence quantum yield and resistance to photobleaching.[1][2] The addition of a four-unit polyethylene glycol (PEG) spacer with a terminal carboxylic acid (AMCA-PEG4-Acid) enhances its utility by increasing water solubility and providing a reactive handle for conjugation to biomolecules.[1][3] This modification helps to reduce aggregation of labeled molecules in aqueous solutions.[1] The desirable properties of AMCA dyes, including a relatively large Stokes shift, make them suitable for multicolor imaging applications with minimal spectral overlap with green fluorescent probes.[2][3]

Quantitative Data Summary

The key spectral and physical properties of **AMCA-PEG4-Acid** are summarized in the table below for easy reference and comparison.



Property	Value	Reference(s)
Excitation Maximum (λex)	345 nm	[1][3]
Emission Maximum (λem)	450 nm	[1][3]
Extinction Coefficient (ε)	19,000 cm ⁻¹ M ⁻¹	[1]
Molecular Weight	580.63 g/mol	[1]
Solubility	DMSO, DMF	[1]

Experimental Protocols

The terminal carboxylic acid of **AMCA-PEG4-Acid** allows for its covalent conjugation to primary amines on target molecules, such as proteins, peptides, or amine-modified oligonucleotides. This is typically achieved through the use of carbodiimide chemistry, most commonly involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4][5]

General Protocol for Protein Labeling with AMCA-PEG4-Acid

This protocol provides a general workflow for the covalent labeling of a protein with **AMCA-PEG4-Acid**. Optimization may be required for specific proteins and applications.

Materials:

- AMCA-PEG4-Acid
- Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)



- Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0 for activation;
 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5 for conjugation
- Quenching Solution: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of AMCA-PEG4-Acid in anhydrous DMF or DMSO.
 - Prepare fresh stock solutions of EDC and sulfo-NHS in reaction buffer or water immediately before use.
- Activation of AMCA-PEG4-Acid:
 - In a microcentrifuge tube, mix AMCA-PEG4-Acid with a molar excess of EDC and sulfo-NHS in the activation buffer (MES buffer).
 - Incubate the reaction for 15-30 minutes at room temperature to form the more stable sulfo-NHS ester.[5]
- Conjugation to the Protein:
 - Add the activated AMCA-PEG4-Acid solution to the protein solution in the conjugation buffer (PBS). A typical molar ratio of dye to protein is between 10:1 and 20:1, but this should be optimized.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.
- Quenching the Reaction:
 - Add the quenching solution (Tris-HCl) to the reaction mixture to consume any unreacted sulfo-NHS esters.



- Incubate for 30 minutes at room temperature.
- Purification of the Labeled Protein:
 - Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.[6][7]
 - Alternatively, dialysis can be used to remove small molecule impurities.
 - Monitor the fractions for protein absorbance (at 280 nm) and AMCA fluorescence (excitation at ~345 nm, emission at ~450 nm) to collect the purified, labeled protein.

Visualizations

The following diagrams illustrate the chemical conjugation process and a typical experimental workflow for using **AMCA-PEG4-Acid**.

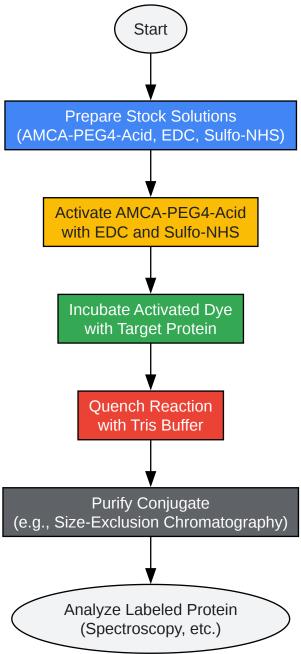
Reactants EDC + Sulfo-NHS Intermediate AMCA-PEG4-Acid (Carboxylic Acid) Target Molecule (Primary Amine) Chemical Conjugation of AMCA-PEG4-Acid AMCA-PEG4-Acid AMCA-PEG4-Labeled Molecule (Stable Amide Bond)

Click to download full resolution via product page

Caption: Chemical reaction pathway for labeling a target molecule with AMCA-PEG4-Acid.



Experimental Workflow for Protein Labeling



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. AMCA-PEG4-Acid | AxisPharm [axispharm.com]
- 2. AMCA Acid | AxisPharm [axispharm.com]
- 3. dr-zc.com [dr-zc.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific KE [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to AMCA-PEG4-Acid: Spectroscopic Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15339865#amca-peg4-acid-excitation-and-emission-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com